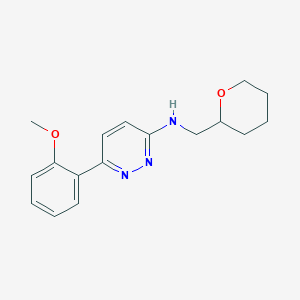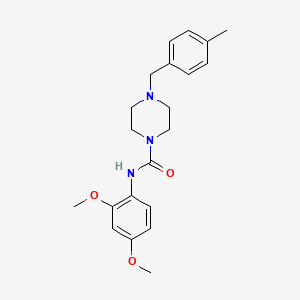![molecular formula C16H21N3O B5344927 1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344927.png)
1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide, also known as EPEPC, is a chemical compound that belongs to the family of pyrazole derivatives. It has been extensively studied for its various biological activities and has shown promising results in the field of scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide is not fully understood. However, it is believed to exert its biological effects by modulating various cellular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of gamma-aminobutyric acid (GABA) receptors. The compound has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of COX-2, the activation of GABA receptors, and the modulation of gene expression. The compound has also been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for specific cellular targets. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for the research on 1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide. One potential area of investigation is the development of novel derivatives with improved pharmacological properties. Another area of interest is the evaluation of the compound's efficacy and safety in clinical trials for the treatment of various diseases. Additionally, further studies are required to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide involves the reaction of 4-ethylphenethylamine with ethyl isocyanate in the presence of a solvent such as chloroform or dichloromethane. The resulting product is then treated with hydrazine hydrate to obtain the final product, this compound. The overall reaction scheme is as follows:
Aplicaciones Científicas De Investigación
1-ethyl-N-[1-(4-ethylphenyl)ethyl]-1H-pyrazole-3-carboxamide has been extensively studied for its various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been evaluated for its potential as a therapeutic agent for the treatment of cancer, diabetes, and neurodegenerative diseases. The compound has shown promising results in preclinical studies, and further research is required to evaluate its efficacy and safety in clinical trials.
Propiedades
IUPAC Name |
1-ethyl-N-[1-(4-ethylphenyl)ethyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-4-13-6-8-14(9-7-13)12(3)17-16(20)15-10-11-19(5-2)18-15/h6-12H,4-5H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXSZWQXOBRYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=NN(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5344853.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)
![8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)

![(4aR*,8aR*)-4-[4-(4-methoxyphenyl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5344902.png)
![methyl 2-[(2,4-diaminophenyl)thio]benzoate hydrochloride](/img/structure/B5344908.png)
![2,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5344924.png)

![2-[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-isopropylacetamide](/img/structure/B5344938.png)
![5-bromo-N-(1-{[(4-nitrophenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)-2-furamide](/img/structure/B5344942.png)
![7-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-methyl-4(3H)-quinazolinone](/img/structure/B5344946.png)